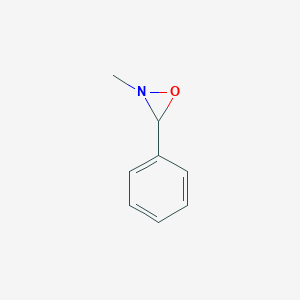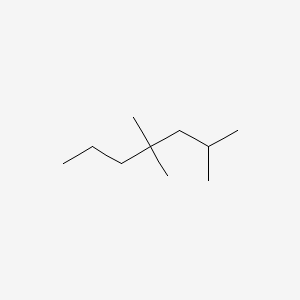
2,4,4-Trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane and one of the isomers of decane. This compound is known for its structural complexity due to the presence of three methyl groups attached to the heptane chain. It is often used in various industrial applications and scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the catalytic hydrogenation of 2,4,4-trimethyl-2-heptene. This reaction is usually carried out under high pressure and temperature conditions using a suitable catalyst such as platinum or palladium.
Industrial Production Methods: In industrial settings, this compound can be produced through the refining of petroleum. The process involves the separation of hydrocarbons based on their boiling points, followed by the catalytic reforming of naphtha to increase the yield of branched alkanes like this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylheptane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water.
Halogenation: It reacts with halogens like chlorine or bromine under UV light to form haloalkanes.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl2, Br2) and UV light.
Major Products:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Scientific Research Applications
2,4,4-Trimethylheptane is used in several scientific research fields:
Chemistry: It serves as a reference compound in gas chromatography due to its well-defined boiling point and retention time.
Biology: It is used in studies involving the metabolism of hydrocarbons by microorganisms.
Medicine: Research into its potential as a solvent for pharmaceutical formulations.
Industry: Utilized as a component in specialty fuels and lubricants due to its high octane rating.
Mechanism of Action
As an alkane, 2,4,4-Trimethylheptane is relatively inert and does not participate in many biochemical pathways. Its primary interactions are through physical processes such as dissolution and evaporation. In combustion reactions, it undergoes oxidation to produce energy, carbon dioxide, and water.
Comparison with Similar Compounds
2,2,4-Trimethylpentane (Isooctane): Known for its use in determining the octane rating of fuels.
2,2,4-Trimethylheptane: Another isomer with similar properties but different structural arrangement.
Uniqueness: 2,4,4-Trimethylheptane is unique due to its specific branching pattern, which affects its boiling point, melting point, and reactivity compared to other isomers. Its structure provides distinct physical and chemical properties that make it valuable in various applications.
Properties
CAS No. |
4032-92-2 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,4,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-10(4,5)8-9(2)3/h9H,6-8H2,1-5H3 |
InChI Key |
QALGVLROELGEEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


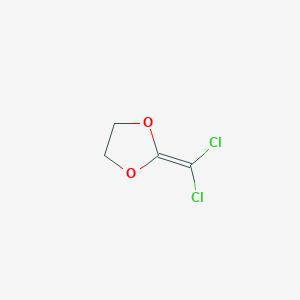
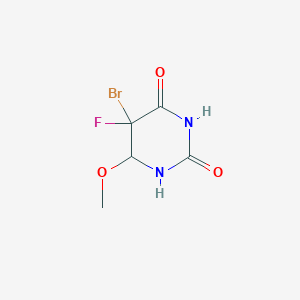
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
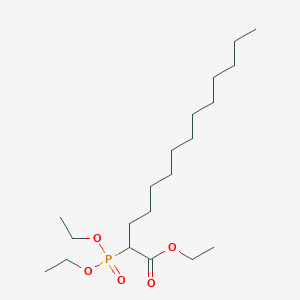
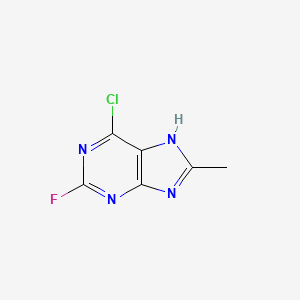
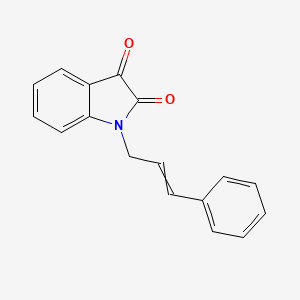
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
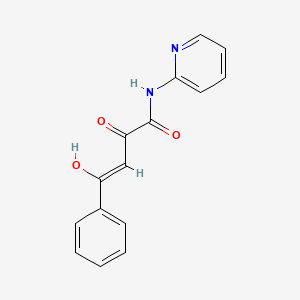

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
